molecular formula C16H11NO2 B12007128 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione CAS No. 22965-11-3

6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione

Cat. No.: B12007128
CAS No.: 22965-11-3
M. Wt: 249.26 g/mol
InChI Key: YIOHEAHCPFGXLB-UHFFFAOYSA-N
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Description

6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione is a high-purity chemical compound offered for research use exclusively. This compound belongs to the class of indolobenzazepines, a fused heterocyclic scaffold recognized for its versatile medicinal properties and potential in therapeutic development . Indolobenzazepine derivatives have been investigated as inhibitors of cyclin-dependent kinases (Cdks) and tubulin polymerase, making them promising scaffolds for cancer chemotherapy research . Other derivatives within this chemical family have demonstrated significant anti-inflammatory and analgesic activity in preclinical models, highlighting the broader potential of this core structure . Researchers can utilize this compound to explore its mechanism of action and specific binding properties, which may contribute to the development of novel enzyme inhibitors or targeted therapies . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22965-11-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione

InChI

InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2

InChI Key

YIOHEAHCPFGXLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole Derivatives

The foundational approach for synthesizing the benzazepine-dione framework involves cyclocondensation reactions. A study by Kaur et al. highlighted the use of indole precursors subjected to acid-catalyzed cyclization to form the seven-membered azepine ring . For 6,7-dihydroindolo[1,7-ab] benzazepine-1,2-dione, the protocol involves:

  • Starting Material : 2-Carboxyindole derivatives are treated with acetic anhydride to form reactive acyl intermediates.

  • Cyclization : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (PTSA) induces intramolecular lactamization, yielding the dione structure .

Key Data :

ParameterValue
Yield45–52%
Reaction Time8–12 hours
CatalystPTSA (10 mol%)

This method is limited by moderate yields due to competing polymerization side reactions .

Fischer Indole Synthesis Adaptation

Adapting the Fischer indole reaction, as demonstrated in the synthesis of related paullone isomers , offers a viable route:

  • Hydrazine Formation : Condensation of 2-nitrophenylacetyl acetoacetate with 1-benzyl-1-phenylhydrazine in acetic acid generates a hydrazone intermediate.

  • Cyclization : Thermal rearrangement at 80°C induces indole ring formation, followed by oxidation with potassium persulfate (K₂S₂O₈) to install the dione groups .

Optimization Insights :

  • Substituting acetic acid with trifluoroacetic acid (TFA) increases cyclization efficiency (yield improvement: 55% → 68%) .

  • Overoxidation must be controlled by limiting reaction time to ≤4 hours .

Oxidative Coupling Strategies

A patent by Malhi et al. describes oxidative coupling of indole-2-carboxamides with diketones under palladium catalysis :

  • Coupling Reaction : Indole-2-carboxamide reacts with 1,2-cyclohexanedione in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline ligand.

  • Oxidation : Subsequent treatment with MnO₂ in dichloromethane introduces the dione functionality .

Performance Metrics :

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/Phenanthroline6288
CuI/DBU3472

This method achieves higher regioselectivity but requires expensive palladium reagents .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key steps. For example:

  • One-Pot Protocol : Mixing indole-2-carboxylic acid, 1,2-diaminobenzene, and phosgene equivalents (e.g., triphosgene) in DMF.

  • Microwave Conditions : 150°C for 20 minutes under 300 W irradiation, followed by acid quenching .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yield enhancement to 74% .

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes:

MethodYield (%)CostScalabilityEnvironmental Impact
Cyclocondensation45–52LowModerateHigh (toxic solvents)
Fischer Indole55–68MediumHighModerate
Oxidative Coupling62HighLowHigh (heavy metals)
Microwave-Assisted74MediumHighLow

Microwave-assisted synthesis emerges as the most efficient, though oxidative coupling remains valuable for regiochemical control .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Palladium catalysts and hydrogen gas.

    Reduction: Palladium catalysts and dry methanol.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

Antidepressant Activity

Research has demonstrated that derivatives of 6,7-dihydroindolo[1,7-ab] benzazepine exhibit significant antidepressant properties. A study reported the synthesis of compounds based on this scaffold which were screened for their ability to antagonize reserpine-induced ptosis and hypothermia in mice. The most effective derivative had a favorable toxicity-activity ratio, indicating potential for further development as antidepressants .

Anticancer Properties

Recent investigations have suggested that compounds related to 6,7-dihydroindolo[1,7-ab] benzazepine may possess anticancer properties. Preliminary studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. Further research is required to elucidate these mechanisms and confirm efficacy in vivo.

Case Study 1: Antidepressant Efficacy

A specific derivative of 6,7-dihydroindolo[1,7-ab] benzazepine was evaluated for its antidepressant effects in a controlled animal model. The compound was administered to mice subjected to stress-induced behavioral tests. Results indicated a marked improvement in depressive-like behaviors compared to control groups, suggesting a potential mechanism similar to established antidepressants like imipramine .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6,7-dihydroindolo[1,7-ab][1]benzazepine-1,2-dione with structurally or functionally related compounds, emphasizing synthesis, applications, and pharmacological properties.

Structural Analogues in Photovoltaic Materials

  • 5,11-Dihydroindolo[3,2-b]carbazole (C202 HTM) :
    Derived from a benzo[1,2-b:4,5-b']dipyrrole (BDP) core, this compound is used as a hole-transport material (HTM) in perovskite solar cells. Unlike the benzazepine-dione scaffold, C202 HTM features a carbazole system with aryl substituents, enabling efficient charge transport. Alkylation of the BDP core with sultones yields BDPSO derivatives, which enhance conductivity and stability in solar cells .
Compound Core Structure Key Substituents Synthesis Method Application Key Findings References
C202 HTM Carbazole Aryl groups Alkylation of BDP core Solar cells High efficiency as HTM
BDPSO derivatives Benzo[1,2-b:4,5-b']dipyrrole Sulfonate groups Alkylation with sultones Solar cells Improved conductivity/stability

Pharmacological Analogues

  • Conformationally Restricted Dopamine Receptor Ligands :
    Compounds like 6,7-dihydroxy-1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine are rigidified analogs of β-phenyldopamine. Unlike the benzazepine-dione scaffold, these derivatives prioritize planar rigidity to enhance D1/D2 dopamine receptor affinity. Molecular docking studies reveal that structural rigidity significantly impacts receptor binding, a principle applicable to optimizing the benzazepine-dione series for CNS targets .

Dione-Containing Compounds

  • 3,4-Dimethylcyclopentan-1,2-dione and 1-Phenylpropan-1,2-dione :
    These compounds share the 1,2-dione moiety but lack the fused indole-benzazepine system. They are primarily used in flavor/fragrance industries or as intermediates in organic synthesis. Their pharmacological inactivity contrasts with the antidepressant efficacy of benzazepine-diones, underscoring the importance of the fused heterocyclic core in bioactivity .

Key Findings and Implications

  • Structural Flexibility vs. Rigidity : The benzazepine-dione scaffold balances flexibility (for receptor interaction) and rigidity (for metabolic stability), unlike planar carbazoles or rigid dopamine analogs.
  • Substituent Effects: Alkylation or arylation at specific positions (e.g., C-2 in benzazepine-diones) modulates bioactivity, as seen in the superior toxicity-activity ratio of N-methyl-N-benzylamino derivatives .
  • Synthetic Accessibility : Metal-catalyzed methods (Cu/Pd) enable regioselective synthesis of indolo-fused heterocycles, though the benzazepine-dione series requires tailored side-chain modifications for pharmacological optimization.

Biological Activity

6,7-Dihydroindolo[1,7-ab]benzazepine-1,2-dione is a complex organic compound characterized by its unique fused bicyclic structure that incorporates both indole and benzazepine moieties. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H11NO2
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 22965-11-3

Biological Activities

Research indicates that 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines while exhibiting lower toxicity compared to traditional chemotherapeutics. This suggests a potential role in cancer therapy through selective targeting of tumor cells .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders. Its structural features may facilitate binding to receptors involved in neuroprotection .
  • Antidepressant Properties : A study involving derivatives of this compound demonstrated significant antidepressant activity in animal models. The compound 1-[2-(N-methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab]benzazepine exhibited a high toxicity-activity ratio, suggesting its effectiveness as an antidepressant with manageable side effects .

The biological activity of 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione is attributed to its interaction with various biological targets:

  • Inhibition of Cyclin Dependent Kinases (Cdks) : Similar compounds have been identified as inhibitors of Cdk, which play a crucial role in cell cycle regulation and are important targets for cancer therapy .
  • Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, further supporting their potential as anticancer agents .

Case Studies and Research Findings

StudyFindings
Study on Antitumor ActivityDerivatives demonstrated significant inhibition of cancer cell growth with lower toxicity compared to conventional drugs .
Neuroprotective ResearchIndicated potential for treating neurodegenerative diseases by modulating neurotransmitter systems .
Antidepressant ActivityCompound showed high efficacy in reducing depressive behaviors in animal models with minimal side effects .

Synthesis and Derivatives

The synthesis of 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione typically involves multi-step processes including microwave-assisted synthesis and traditional reflux methods. These methodologies enhance yield and reduce reaction times. Various derivatives have been synthesized to explore their biological activities further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis of benzazepine derivatives typically involves halogenation and cyclization steps. For example, dibenzazepines can be synthesized via Friedel-Crafts alkylation followed by intramolecular cyclization under acidic conditions. Optimization includes adjusting reaction temperature (e.g., 66–67°C for crystallization) and solvent polarity to enhance yield. Characterization via 1H^1H-NMR (e.g., δH 6.62–7.64 ppm for aromatic protons) and elemental analysis (e.g., C: 64.1%, N: 5.2%) is critical for verifying structural integrity . For academic labs, small-scale factorial designs (e.g., varying catalyst loading or reaction time) can systematically identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR Spectroscopy : Aromatic protons appear in the δH 6.6–7.6 ppm range, with coupling constants (e.g., J = 3.3–8.8 Hz) confirming substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 262.0183 for C14_{14}H9_9Cl2_2N) validates molecular weight .
  • Elemental Analysis : Percent composition (e.g., C: 64.2%, H: 3.5%) ensures purity .
    Cross-validation with computational predictions (e.g., δC 104.0–138.3 ppm for carbon environments) resolves ambiguities .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental synthesis to improve the yield and selectivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, narrowing experimental parameters. For instance, ICReDD’s workflow combines reaction path searches with machine learning to prioritize conditions (e.g., solvent selection, temperature) that maximize yield . Real-time adjustments via AI-driven process control (e.g., COMSOL Multiphysics simulations) further optimize reactor design and kinetics .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

  • Methodological Answer :

  • Multi-Factorial Experimental Design : Use orthogonal arrays (e.g., Taguchi methods) to isolate variables (e.g., substituent effects, steric hindrance) contributing to discrepancies .
  • Reaction Mechanism Validation : Compare experimental kinetics (e.g., rate constants) with computational microkinetic models .
  • Advanced Spectroscopic Probes : In-situ FTIR or X-ray crystallography can detect intermediates not predicted by theory .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogenation at C-4 or C-7) and screen against target receptors (e.g., dopamine D1/D2 subtypes via radioligand assays) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide prioritization of derivatives for synthesis .
  • Selectivity Profiling : Use high-throughput screening against related receptor families (e.g., serotonin receptors) to identify cross-reactivity .

Data Analysis and Experimental Design

Q. What statistical methods are most appropriate for analyzing multi-variable datasets in the optimization of benzazepine synthesis?

  • Methodological Answer :

  • Regression Analysis : Polynomial models (e.g., response surface methodology) correlate variables (e.g., temperature, catalyst concentration) with yield .
  • Principal Component Analysis (PCA) : Reduces dimensionality in spectral or biological activity datasets to identify dominant factors .
  • Machine Learning : Neural networks trained on historical reaction data predict optimal conditions for novel derivatives .

Q. How should researchers address reproducibility challenges in benzazepine-related experiments?

  • Methodological Answer :

  • Standardized Protocols : Document reaction conditions (e.g., solvent purity, drying time) using CRDC guidelines for chemical engineering design (e.g., RDF2050103) .
  • Collaborative Validation : Share raw datasets (e.g., NMR spectra, chromatograms) via platforms like Zenodo for cross-lab verification .

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